molecular formula C12H15N3O3 B13046291 Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B13046291
M. Wt: 249.27 g/mol
InChI Key: MDIOAFVXZVTQAC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound featuring a 4-oxopiperidine moiety at position 2 and an ethyl ester group at position 5. The 4-oxopiperidine ring introduces a ketone functional group, which enhances hydrogen-bonding capacity and modulates electronic properties. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors and covalent inhibitors, due to its ability to engage in targeted interactions with biological macromolecules .

The compound’s synthesis typically involves nucleophilic substitution reactions. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can react with amines like 4-oxopiperidine under basic conditions (e.g., triethylamine) in polar aprotic solvents such as DMF or acetonitrile . Purification methods often employ chromatography (e.g., Biotage Isolera) or recrystallization from solvents like ethyl acetate .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8H,2-6H2,1H3

InChI Key

MDIOAFVXZVTQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidinone derivative under specific conditions. One common method involves the use of ethyl 2-chloropyrimidine-5-carboxylate and 4-oxopiperidine in the presence of a base such as potassium carbonate in an organic solvent like chloroform . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or column chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate and its derivatives as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme critical in cancer metabolism. The inhibition of hLDHA can lead to reduced tumor growth and increased apoptosis in cancer cells. In a study involving a series of pyrimidine derivatives, several compounds exhibited IC50 values lower than 5 μM, indicating potent inhibitory effects against hLDHA, with some reaching values around 1 μM .

1.2 Targeting Kinase Pathways

The compound's structure allows it to be modified for use as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) family kinases. These kinases are often implicated in various cancers, including non-small cell lung cancer and breast cancer. The ability to inhibit these pathways can provide a therapeutic advantage in treating resistant cancer forms .

Synthetic Chemistry Applications

2.1 Synthesis of Novel Derivatives

This compound serves as a versatile scaffold for synthesizing new compounds with enhanced biological activities. Researchers have employed microwave-assisted synthesis techniques to produce various derivatives efficiently, yielding high purity and good yields (up to 91%) in less than an hour . This rapid synthesis method is particularly beneficial for drug discovery processes.

2.2 Development of Drug Delivery Systems

The compound has also been explored for its potential use in drug delivery systems due to its favorable physicochemical properties. Its derivatives can be formulated into nanoparticles or liposomes, enhancing the bioavailability and targeted delivery of therapeutic agents . This application is crucial for improving the efficacy of treatments while minimizing side effects.

Case Studies and Research Findings

3.1 Case Study: Inhibition of hLDHA

In a comprehensive study, a series of ethyl pyrimidine derivatives were synthesized and evaluated for their hLDHA inhibitory activity. The most promising compounds demonstrated significant cytotoxic effects on cancer cell lines, with detailed docking studies confirming their binding affinities . The research supports the hypothesis that modifications to the ethyl pyrimidine structure can yield potent anticancer agents.

3.2 Case Study: EGFR Inhibition

A patent describes the synthesis of substituted pyrimidine compounds, including this compound, which act as covalent inhibitors of the EGFR T790M mutation . This mutation is known for conferring resistance to first-line therapies in lung cancer patients, making these compounds valuable for developing next-generation targeted therapies.

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate can be contextualized by comparing it to pyrimidine derivatives with analogous substitutions. Key comparison parameters include substituent effects on reactivity, physicochemical properties, and biological activity.

Structural Analogues and Substituent Analysis

Table 1: Comparison of Pyrimidine-5-Carboxylate Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4/Other Key Properties/Applications Synthesis Yield References
This compound 4-Oxopiperidin-1-yl Ethyl ester Hydrogen-bonding capability; kinase inhibitor scaffolds ~78–95%
Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate Methylthio Trifluoromethyl Electron-withdrawing CF₃ enhances reactivity N/A
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate Pyridin-2-yl Ethyl ester Anti-fibrosis activity; planar aromatic interactions 58–73%
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 4-Hydroxypiperidin-1-yl Ethyl ester Improved solubility due to hydroxyl group N/A
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate 4-Ethoxycarbonylpiperidin-1-yl Ethyl ester Steric bulk from ester; intermediate in drug synthesis N/A
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate 3,5-Dimethylpyrazol-1-yl Trifluoromethyl-anilino Dual substituent effects; potential kinase inhibition N/A

Key Insights from Comparative Analysis

Substituent Electronic Effects: The 4-oxopiperidin-1-yl group provides a balance of hydrogen-bond donor/acceptor capacity (via the ketone) and moderate steric bulk, making it suitable for interactions with enzyme active sites . Methylthio (SMe) and trifluoromethyl (CF₃) groups (e.g., in ) enhance electrophilicity at position 2, favoring nucleophilic substitutions or covalent binding to cysteine residues in targeted covalent inhibitors .

Biological Relevance :

  • Pyridin-2-yl derivatives (e.g., ) exhibit anti-fibrotic properties, likely due to planar aromatic stacking with protein targets.
  • 4-Hydroxypiperidin-1-yl analogues () may offer improved aqueous solubility compared to the 4-oxo derivative, beneficial for pharmacokinetics.

Synthetic Efficiency :

  • Yields for 4-oxopiperidine derivatives (~78–95%) are comparable to other amines (e.g., tert-butoxycarbonyl-protected amines in ), suggesting similar reactivity profiles.
  • Trifluoromethyl-substituted pyrimidines () often require specialized reagents (e.g., CF₃ sources), increasing synthetic complexity.

Safety and Stability :

  • Piperidine derivatives with hydroxyl or ester groups () may exhibit better metabolic stability compared to reactive groups like methylthio.

Biological Activity

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a piperidine substituent, which is significant for its biological activity. The presence of the carbonyl group in the piperidine ring contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Recent studies have identified this compound as a potential inhibitor of essential kinases in Plasmodium falciparum, specifically PfGSK3 and PfPK6. These kinases are crucial for the parasite's lifecycle and represent novel targets for antimalarial drug development .
  • Nitric Oxide Production : The compound may also influence nitric oxide (NO) production, which plays a role in various physiological processes, including inflammation and immune response modulation. NO is known to mediate tumoricidal and bactericidal actions in macrophages .
  • Anti-inflammatory Activity : this compound has been linked to the enhancement of pro-inflammatory mediators such as IL6 and IL8, suggesting a dual role in modulating inflammatory responses .

Case Studies

  • Antimalarial Activity : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on PfGSK3 and PfPK6. The compound showed an IC50 value indicating potent inhibition, making it a candidate for further development as an antimalarial agent .
  • Cytotoxicity Assays : Additional assays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values were not detailed in the available literature.

Data Tables

Biological Activity Target IC50 Value (µM) Reference
Inhibition of PfGSK3Plasmodium falciparum17
Inhibition of PfPK6Plasmodium falciparumNot Determined
Nitric Oxide ProductionMacrophagesN/A
Pro-inflammatory MediatorsIL6, IL8N/A

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